molecular formula C13H22O3 B14548594 (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid CAS No. 62244-75-1

(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid

Cat. No.: B14548594
CAS No.: 62244-75-1
M. Wt: 226.31 g/mol
InChI Key: AXLVAWXVNFBARQ-ROLPUNSJSA-N
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Description

The compound (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-naphthalene core with a methyl group and an acetic acid moiety. Its stereochemistry is defined by the (4aS,8aR) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid typically involves multiple steps, starting from simpler organic precursors One common method involves the hydrogenation of a naphthalene derivative to form the hexahydro-naphthalene core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation under high pressure and temperature to achieve the desired hydrogenation of the naphthalene ring. The subsequent steps, including methylation and esterification, are carried out using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene: This compound shares a similar hexahydro-naphthalene core but differs in its functional groups.

    (4aS,8aR)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-4a-carboxylic acid: Another similar compound with a carboxylic acid group instead of an acetic acid moiety.

Uniqueness

The uniqueness of (4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid lies in its specific stereochemistry and the presence of both a methyl group and an acetic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62244-75-1

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(4aS,8aR)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid

InChI

InChI=1S/C11H18O.C2H4O2/c1-11-7-3-2-5-9(11)10(12)6-4-8-11;1-2(3)4/h6,9,12H,2-5,7-8H2,1H3;1H3,(H,3,4)/t9-,11-;/m0./s1

InChI Key

AXLVAWXVNFBARQ-ROLPUNSJSA-N

Isomeric SMILES

CC(=O)O.C[C@@]12CCCC[C@H]1C(=CCC2)O

Canonical SMILES

CC(=O)O.CC12CCCCC1C(=CCC2)O

Origin of Product

United States

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